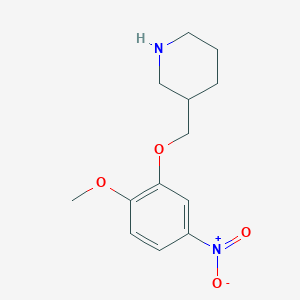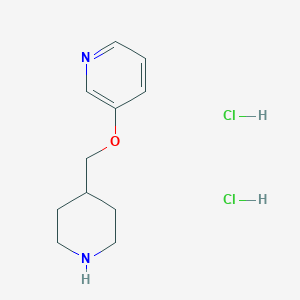![molecular formula C12H17ClN2 B1390093 [2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride CAS No. 1185302-51-5](/img/structure/B1390093.png)
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride
Descripción general
Descripción
“[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride” is a compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used in the synthesis of various organic compounds . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . The synthesis of “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride” involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride” is composed of a benzene ring fused to a pyrrole ring . The indole molecule has seven positions to accommodate different substitutions, making it possible to synthesize new derivatives of the indole .Chemical Reactions Analysis
Indole derivatives, including “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride”, show various biologically vital properties . They have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .Direcciones Futuras
The future directions in the research of indole derivatives, including “[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride”, involve the development of new methodologies for the construction of this ever relevant heteroaromatic ring . There is still room for improvement in the field of indole synthesis .
Propiedades
IUPAC Name |
2-(1,5-dimethylindol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9-3-4-12-10(7-9)8-11(5-6-13)14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTONFDJKWINJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride | |
CAS RN |
1185302-51-5 | |
| Record name | 1H-Indole-2-ethanamine, 1,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride](/img/structure/B1390012.png)

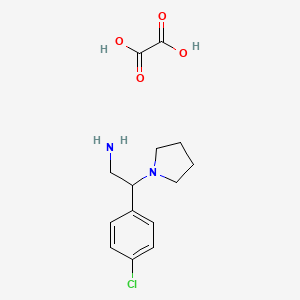

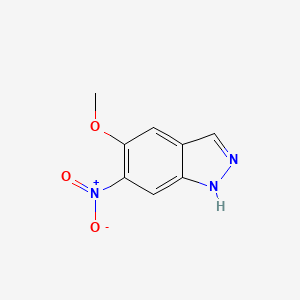
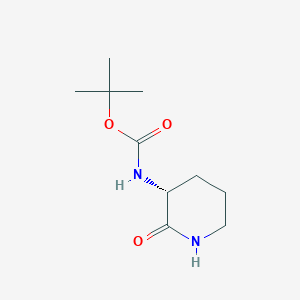
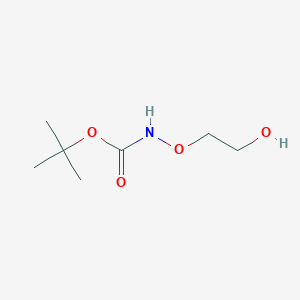
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/structure/B1390022.png)
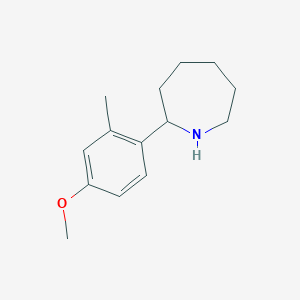
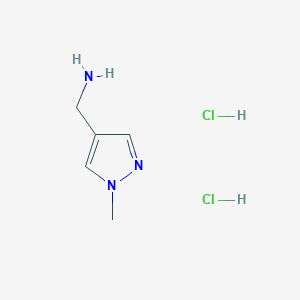
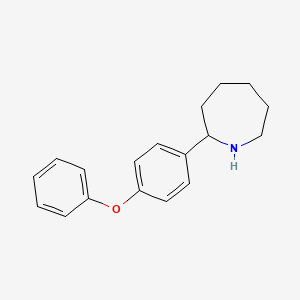
![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide](/img/structure/B1390031.png)
